molecular formula C10H8F3NO2 B3043434 3-[4-(Trifluoromethoxy)phenyl]acrylamide CAS No. 865350-57-8

3-[4-(Trifluoromethoxy)phenyl]acrylamide

Cat. No. B3043434
CAS RN: 865350-57-8
M. Wt: 231.17 g/mol
InChI Key: JJVOFARCSZCHEV-ZZXKWVIFSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]acrylamide (TFMPA) is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 245.2 g/mol. TFMPA is known for its unique properties, including its ability to act as a potent inhibitor of several enzymes and receptors.

Scientific Research Applications

  • Polymerization Reactions and Material Science :

    • Acrylamide derivatives like N-[(4-bromo-3,5-difluorine)phenyl]acrylamide have been studied for their solubility in methanol–ethanol solutions, which is crucial for industrial product and process design in polymer science (Yao, Li, Luo, & Liu, 2010).
    • The synthesis and characterization of new acrylamide derivatives, such as those containing oxazoline and phenylalanine moieties, have been explored for their potential as corrosion inhibitors in acidic solutions, highlighting their application in material protection and industrial processes (Abu-Rayyan et al., 2022).
  • Organic Synthesis and Chemical Reactions :

    • Research into the preparation of 1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone derivatives from aza annulation reactions of N-[(3-trifluoromethyl)phenyl]-substituted enaminones shows the versatility of acrylamide derivatives in facilitating complex organic reactions (Ali & Winzenberg, 2005).
    • Studies on the metal-free synthesis of 3-arylquinolin-2-ones from acrylic amides through regioselective 1,2-aryl migration offer insights into the development of new synthetic methodologies using acrylamide derivatives (Liu et al., 2016).
  • Pharmaceutical and Biomedical Applications :

    • Acrylamide derivatives have been investigated for their application in drug loading and release, as in the study of thermosensitive self-assembled behavior of poly(acrylamide-co-acrylonitrile)/polystyrene triblock copolymers (Li, Cai, Hu, & He, 2021).
    • The controlled radical polymerization of acrylamide containing L-phenylalanine moiety via RAFT (reversible addition−fragmentation chain transfer) demonstrates the potential of these compounds in designing polymers with specific properties for biomedical applications (Mori, Sutoh, & Endo, 2005).

properties

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVOFARCSZCHEV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethoxy)phenyl]acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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